molecular formula C20H19NO3 B14500892 2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione CAS No. 65047-14-5

2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14500892
CAS No.: 65047-14-5
M. Wt: 321.4 g/mol
InChI Key: XSXUOTCXSIVESU-UHFFFAOYSA-N
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Description

2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both isoindole and phenylhexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with phenylhexyl ketones under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(6-Oxo-6-phenylhexyl)-1H-isoindole-1,3(2H)-dione apart is its unique combination of isoindole and phenylhexyl groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

65047-14-5

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2-(6-oxo-6-phenylhexyl)isoindole-1,3-dione

InChI

InChI=1S/C20H19NO3/c22-18(15-9-3-1-4-10-15)13-5-2-8-14-21-19(23)16-11-6-7-12-17(16)20(21)24/h1,3-4,6-7,9-12H,2,5,8,13-14H2

InChI Key

XSXUOTCXSIVESU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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